molecular formula C20H24N2O5S B6520791 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896320-82-4

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No. B6520791
CAS RN: 896320-82-4
M. Wt: 404.5 g/mol
InChI Key: MRVPPICBUHRBDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide, also known as CFE, is a chemical compound with a wide range of applications in scientific research. CFE is a cyclic diamide that has been used in a variety of experiments, including those involving organic synthesis, biochemistry, and physiology. It is a useful compound for researchers due to its stability, solubility, and reactivity. CFE has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has been used in a variety of scientific research experiments, including those involving organic synthesis, biochemistry, and physiology. It has been used as a reagent in a variety of organic syntheses, including the synthesis of other compounds, such as 2-methyl-2-butanol. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of biopolymers. This compound has also been used in biochemistry and physiology experiments, such as those involving enzyme assays and metabolic studies.

Mechanism of Action

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is believed to act as a nucleophile in organic synthesis reactions. It is believed to react with an electrophilic center, such as a carbonyl group, and form a covalent bond. This covalent bond then serves as a bridge between the two reactants, allowing them to react with each other. This compound can also act as a catalyst in some reactions, allowing the reaction to take place more quickly and efficiently.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have an anti-inflammatory effect in animal models, and has been suggested as a potential treatment for inflammatory diseases. In addition, this compound has been shown to have a protective effect on the liver, and has been used to treat liver diseases in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has several advantages for laboratory experiments. It is a stable compound, with a long shelf life, and has a high solubility in a variety of solvents. It is also a relatively inexpensive compound, making it an attractive option for researchers. However, this compound does have some limitations for laboratory experiments. It is a low-molecular-weight compound, which can make it difficult to handle and store. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has a wide range of potential future applications in scientific research. It could be used in the development of new pharmaceuticals, as well as in the synthesis of other compounds. It could also be used as a catalyst in organic synthesis reactions, and as a reagent in biochemistry and physiology experiments. Additionally, this compound could be studied further for its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is synthesized through a process known as nucleophilic aromatic substitution. This involves the reaction of a nucleophile, such as a Grignard reagent, with an aromatic compound, such as 4-methylbenzenesulfonyl chloride. The reaction produces an intermediate which can then be reacted with cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide to yield this compound. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and is typically done at temperatures ranging from -78°C to 0°C.

properties

IUPAC Name

N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-8-10-16(11-9-14)28(25,26)18(17-7-4-12-27-17)13-21-19(23)20(24)22-15-5-2-3-6-15/h4,7-12,15,18H,2-3,5-6,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVPPICBUHRBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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